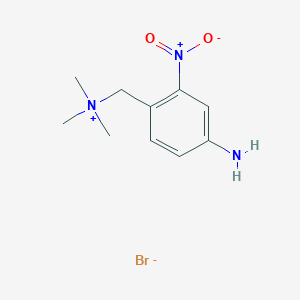
(4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide is a chemical compound that features a nitro group and an amino group on a phenyl ring, along with a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide typically involves the nitration of a suitable precursor followed by amination and quaternization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to achieve the required purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide is used as a precursor for synthesizing more complex molecules. It can also serve as a reagent in various organic synthesis reactions.
Biology
In biological research, this compound may be used in studies involving enzyme interactions or as a marker in biochemical assays due to its distinct structural features.
Medicine
In the medical field, derivatives of this compound could be explored for their potential therapeutic properties, including antimicrobial or anticancer activities.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide involves its interaction with specific molecular targets. The nitro and amino groups can participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes. The quaternary ammonium group may facilitate interactions with negatively charged biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-nitrophenol: Shares the amino and nitro groups but lacks the quaternary ammonium group.
(4-Amino-2-nitrophenyl)boronic acid: Contains a boronic acid group instead of the quaternary ammonium group.
2-[(4-Amino-2-nitrophenyl)amino]benzoic acid: Features an additional benzoic acid moiety.
Uniqueness
(4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide is unique due to the presence of the quaternary ammonium group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in various scientific fields.
Properties
CAS No. |
61390-98-5 |
|---|---|
Molecular Formula |
C10H16BrN3O2 |
Molecular Weight |
290.16 g/mol |
IUPAC Name |
(4-amino-2-nitrophenyl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C10H16N3O2.BrH/c1-13(2,3)7-8-4-5-9(11)6-10(8)12(14)15;/h4-6H,7,11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BLSXBPWFLMSODD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=C(C=C(C=C1)N)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14582265.png)
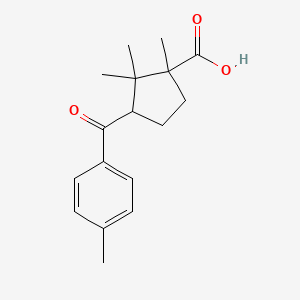
![3,3-Dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one](/img/structure/B14582275.png)
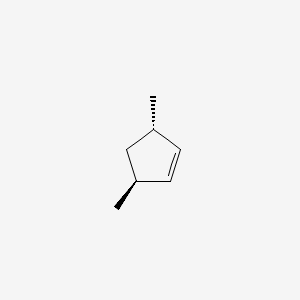
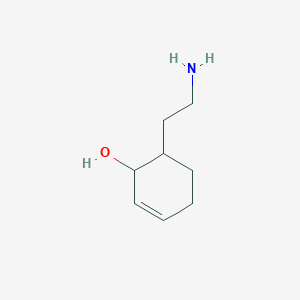
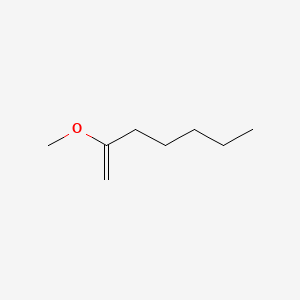
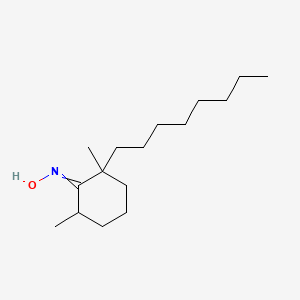
![2,2'-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14582304.png)

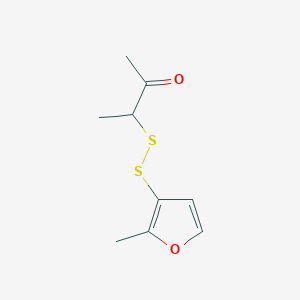
![Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate](/img/structure/B14582326.png)

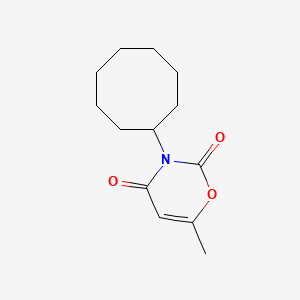
![Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14582342.png)
